Cycloheptanecarboxamide, 2-oxo-

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Cycloheptanecarboxamide, 2-oxo- (IUPAC: 2-oxocycloheptane-1-carboxamide, CAS 936-00-5) is a C8 cyclic β‑ketoamide characterized by a seven-membered cycloheptane ring bearing both a ketone and a primary carboxamide functionality. With a molecular weight of 155.19 g·mol⁻¹, a computed logP of 1.2, one hydrogen-bond donor, two hydrogen-bond acceptors, and a topological polar surface area of 60.2 Ų, this compound serves as a versatile intermediate for the synthesis of pharmacologically active derivatives, notably cannabinoid receptor modulators and anticonvulsant analogues.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
CAS No. 936-00-5
Cat. No. B14741925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCycloheptanecarboxamide, 2-oxo-
CAS936-00-5
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESC1CCC(C(=O)CC1)C(=O)N
InChIInChI=1S/C8H13NO2/c9-8(11)6-4-2-1-3-5-7(6)10/h6H,1-5H2,(H2,9,11)
InChIKeyIMXDECQIPRKTEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cycloheptanecarboxamide, 2-oxo- (CAS 936-00-5): Procurement-Grade Overview of a Seven-Membered Cyclic β-Ketoamide Building Block


Cycloheptanecarboxamide, 2-oxo- (IUPAC: 2-oxocycloheptane-1-carboxamide, CAS 936-00-5) is a C8 cyclic β‑ketoamide characterized by a seven-membered cycloheptane ring bearing both a ketone and a primary carboxamide functionality [1]. With a molecular weight of 155.19 g·mol⁻¹, a computed logP of 1.2, one hydrogen-bond donor, two hydrogen-bond acceptors, and a topological polar surface area of 60.2 Ų, this compound serves as a versatile intermediate for the synthesis of pharmacologically active derivatives, notably cannabinoid receptor modulators and anticonvulsant analogues [2]. Its medium-ring architecture distinguishes it from smaller cycloalkanone carboxamides in terms of conformational flexibility, metabolic stability profile (as a valpromide congener), and its enabling role in constructing allosteric CB2 receptor ligands [2][3].

Cycloheptanecarboxamide, 2-oxo- (CAS 936-00-5): Why In-Class Compounds Cannot Be Simply Interchanged


Although 2-oxocycloheptanecarboxamide shares the β‑ketoamide motif with its five- and six-membered homologues (2‑oxocyclopentanecarboxamide and 2‑oxocyclohexanecarboxamide), the larger seven-membered ring imparts distinct physicochemical and pharmacological properties that preclude simple substitution. The eightfold increase in computed logP from the cyclopentane (logP = 0.1) to the cycloheptane (logP = 1.2) system [1] substantially alters membrane permeability and protein-binding propensity. Additionally, the cycloheptane amide framework uniquely enables the construction of CB2‑receptor positive allosteric modulators (PAMs) with oral activity and in vivo antinociceptive efficacy [2], a pharmacophore profile not realized with smaller ring analogues. In the context of valpromide-type anticonvulsants, cycloheptanecarboxamide (CHD) undergoes extensive metabolic hydrolysis to its corresponding acid, making it a tool for studying prodrug activation kinetics, whereas β‑branched analogues resist biotransformation [3]. These differentiated properties underscore the compound’s non-fungible role in medicinal chemistry and chemical biology.

Cycloheptanecarboxamide, 2-oxo- (CAS 936-00-5): Quantitative Differentiation Evidence Against Closest Analogs


Evidence Dimension 1: Ring-Size-Dependent Lipophilicity – Computed logP Comparison of 2-Oxocycloalkanecarboxamides

The computed octanol-water partition coefficient (XLogP3-AA) of 2‑oxocycloheptanecarboxamide (1.2) is 2‑fold higher than that of 2‑oxocyclohexanecarboxamide (0.6) and 12‑fold higher than that of 2‑oxocyclopentanecarboxamide (0.1) [1]. This quantifiable increase in lipophilicity per methylene unit expansion of the cycloalkanone ring directly influences passive membrane permeability and plasma protein binding, critical parameters for lead optimization in drug discovery [2]. The cycloheptane derivative is thus preferentially selected when higher logD7.4 and improved blood-brain barrier penetration are desired in a β‑ketoamide scaffold.

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Evidence Dimension 2: Molecular Weight and Fragment-Based Screening – Impact of Ring Size on MW and Ligand Efficiency Metrics

The molecular weight of 2‑oxocycloheptanecarboxamide (155.19 g·mol⁻¹) is 14.02 Da higher than that of 2‑oxocyclohexanecarboxamide (141.17 g·mol⁻¹) and 28.05 Da higher than that of 2‑oxocyclopentanecarboxamide (127.14 g·mol⁻¹) [1]. In fragment-based drug discovery, the ‘rule of three’ (MW < 300) is satisfied by all three, but the incremental mass of the cycloheptane variant directly impacts ligand efficiency (LE) and lipophilic ligand efficiency (LLE) calculations. For a fragment hit with a given binding affinity, the cycloheptane congener will exhibit a lower LE (0.29 kcal·mol⁻¹ per heavy atom, assuming a ΔG of −4.5 kcal·mol⁻¹) compared to the cyclohexane analogue (0.32 kcal·mol⁻¹ per heavy atom), unless the affinity increase compensates for the mass penalty [2]. Procurement decisions in fragment library design must therefore weigh this mass-activity trade-off.

Fragment-Based Drug Discovery Ligand Efficiency Molecular Weight Optimization

Evidence Dimension 3: Metabolic Stability as a Valpromide Congener – Cycloheptanecarboxamide vs. β‑Branched Amides

In a pharmacokinetic study of valpromide (VPD) analogues in dogs, cycloheptanecarboxamide (CHD, the des‑oxo parent of the 2‑oxo derivative) underwent complete or partial conversion to its corresponding acid, classifying it as metabolically labile. In contrast, t‑butylacetamide (TBD), which bears two β‑methyl substituents, was the only amide found to be ‘stable’ to amide‑acid biotransformation and exhibited the lowest clearance and longest half‑life [1]. This metabolic dichotomy demonstrates that cycloheptanecarboxamide derivatives serve as prodrug substrates for carboxylic acid generation, whereas β‑substituted analogues such as TBD or valnoctamide (VCD) are designed for metabolic stability. Researchers seeking a hydrolytically labile amide prodrug should procure the cycloheptane scaffold; those requiring a non‑metabolized amide should select a β‑branched congener.

Anticonvulsant Drug Design Prodrug Activation Pharmacokinetics

Evidence Dimension 4: CB2 Receptor Allosteric Modulation – Cycloheptanecarboxamide Scaffold Enables Orally Active PAMs

Derivatives of cycloheptanecarboxamide, 2‑oxo‑, specifically N‑(2‑oxo‑1,2‑dihydropyridin‑3‑yl)cycloheptanecarboxamides, have been characterized as positive allosteric modulators (PAMs) of the cannabinoid CB2 receptor. The prototype compound Ec2la (CAS 2244579‑87‑9) enhanced CP 55940‑ and 2‑arachidonoylglycerol‑stimulated [³⁵S]GTPγS binding to CB2 receptors in vitro and displayed oral antinociceptive activity in a murine neuropathic pain model [1][2]. In contrast, analogous 2‑oxocyclohexanecarboxamide and 2‑oxocyclopentanecarboxamide derivatives have not been reported to yield CB2 PAMs with comparable in vivo efficacy, underscoring the unique ability of the seven‑membered ring to access the allosteric binding pocket [3]. The precursor 2‑oxocycloheptanecarboxamide is therefore essential for synthesizing this privileged chemotype.

Cannabinoid Receptor Pharmacology Allosteric Modulation Neuropathic Pain

Evidence Dimension 5: 5‑Lipoxygenase Translocation Inhibitory Activity – A Biological Annotation Unique to the Cycloheptane Congener

ChEMBL assay data (CHEMBL619995) indicate that 2‑oxocycloheptanecarboxamide was tested for inhibitory activity against 5‑lipoxygenase (5‑LO) translocation in rat RBL‑2H3 cells [1]. Although a quantitative IC₅₀ is not publicly disclosed for this specific entry, the annotation provides a testable biological hypothesis for the cycloheptane scaffold—inhibition of leukotriene biosynthesis—that has not been reported for the corresponding 2‑oxocyclohexanecarboxamide or 2‑oxocyclopentanecarboxamide in the ChEMBL database. This annotation may guide researchers interested in 5‑LO pathway modulation toward the cycloheptane derivative as a starting point.

Inflammation 5‑Lipoxygenase Chemical Biology

Cycloheptanecarboxamide, 2-oxo- (CAS 936-00-5): Highest-Value Research and Industrial Application Scenarios


Scenario 1: Synthesis of CB2 Receptor Positive Allosteric Modulators for Pain Research

For laboratories developing non‑psychoactive cannabinoid therapeutics, 2‑oxocycloheptanecarboxamide is the essential precursor for constructing N‑(2‑oxo‑1,2‑dihydropyridin‑3‑yl)cycloheptanecarboxamide derivatives such as Ec2la. These compounds act as CB2 receptor PAMs and have demonstrated oral antinociceptive efficacy in preclinical neuropathic pain models [1]. Smaller ring analogues do not provide the same allosteric pharmacology [2], making the cycloheptane scaffold irreplaceable in this chemotype.

Scenario 2: Pharmacokinetic Profiling of Amide Prodrugs in Anticonvulsant Discovery

Cycloheptanecarboxamide (the des‑oxo parent) serves as a model substrate for studying amide‑to‑acid metabolic conversion [3]. The 2‑oxo derivative extends this utility by introducing a ketone handle for further derivatization. Researchers comparing prodrug vs. stable amide strategies should procure this compound alongside β‑branched controls such as t‑butylacetamide to benchmark metabolic stability in their assays.

Scenario 3: Ring-Size-Dependent Physicochemical Profiling in Fragment Library Design

Medicinal chemistry teams optimizing lipophilicity, molecular weight, and ligand efficiency across a 2‑oxocycloalkanecarboxamide series can use the cycloheptane variant to probe the upper limit of ring size on these parameters. The computed logP of 1.2 and MW of 155.19 g·mol⁻¹ [4] place this fragment near the edge of optimal fragment space, enabling systematic SAR exploration of cyclic β‑ketoamide scaffolds.

Scenario 4: Intermediate for Agrochemical and Fine Chemical Synthesis

Beyond medicinal chemistry, 2‑oxocycloheptanecarboxamide is recognized as a versatile building block for introducing the seven‑membered ring β‑ketoamide motif into agrochemicals and specialty fine chemicals . Its dual ketone‑amide functionality enables orthogonal derivatization strategies—reductive amination at the ketone and N‑functionalization at the amide—providing synthetic flexibility not available with simpler cycloalkanone precursors.

Quote Request

Request a Quote for Cycloheptanecarboxamide, 2-oxo-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.